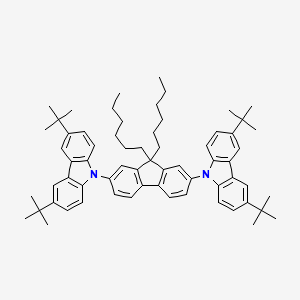
9,9'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole) is a complex organic compound with the empirical formula C65H80N2 and a molecular weight of 889.34 g/mol . This compound is known for its application as a host material in organic light-emitting diodes (OLEDs) due to its efficient solution-processed red and green phosphorescent properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole) typically involves the following steps:
Formation of 9,9-Dihexyl-9H-fluorene: This intermediate is synthesized by the alkylation of fluorene with hexyl bromide in the presence of a strong base such as potassium tert-butoxide.
Bromination: The 9,9-Dihexyl-9H-fluorene is then brominated using N-bromosuccinimide (NBS) to form 2,7-dibromo-9,9-dihexylfluorene.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
9,9’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole) has several scientific research applications:
Chemistry: Used as a host material in OLEDs for efficient light emission.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-resolution flexible displays and solid-state lighting.
作用機序
The mechanism of action of 9,9’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole) primarily involves its role as a host material in OLEDs. The compound facilitates the transfer of energy from the host to the guest molecules, leading to efficient light emission. The molecular targets include the guest phosphorescent emitters, and the pathways involve energy transfer processes such as Förster resonance energy transfer (FRET) and Dexter energy transfer .
類似化合物との比較
Similar Compounds
9,9-Dihexyl-9H-fluorene: A simpler analog used in similar applications but with lower efficiency.
3,6-Di-tert-butylcarbazole: Another component of the compound, used individually in various organic electronic applications.
Uniqueness
The uniqueness of 9,9’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole) lies in its combined properties of high thermal stability, excellent solubility, and efficient energy transfer capabilities, making it superior to its individual components and other similar compounds .
特性
分子式 |
C65H80N2 |
|---|---|
分子量 |
889.3 g/mol |
IUPAC名 |
3,6-ditert-butyl-9-[7-(3,6-ditert-butylcarbazol-9-yl)-9,9-dihexylfluoren-2-yl]carbazole |
InChI |
InChI=1S/C65H80N2/c1-15-17-19-21-35-65(36-22-20-18-16-2)55-41-47(66-57-31-23-43(61(3,4)5)37-51(57)52-38-44(62(6,7)8)24-32-58(52)66)27-29-49(55)50-30-28-48(42-56(50)65)67-59-33-25-45(63(9,10)11)39-53(59)54-40-46(64(12,13)14)26-34-60(54)67/h23-34,37-42H,15-22,35-36H2,1-14H3 |
InChIキー |
PRCXMWAOIXHYJA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1(C2=C(C=CC(=C2)N3C4=C(C=C(C=C4)C(C)(C)C)C5=C3C=CC(=C5)C(C)(C)C)C6=C1C=C(C=C6)N7C8=C(C=C(C=C8)C(C)(C)C)C9=C7C=CC(=C9)C(C)(C)C)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


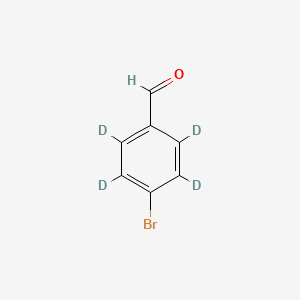
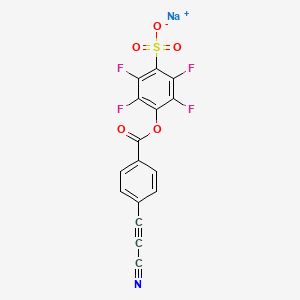

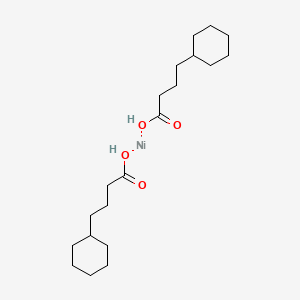
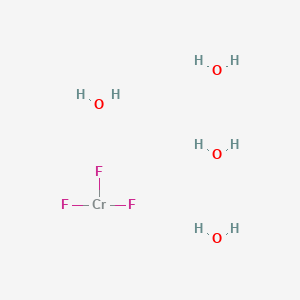

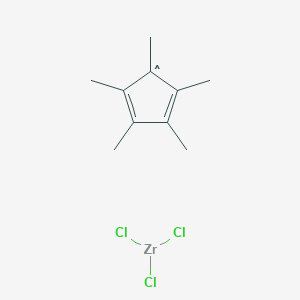
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)





![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
